N2-Losartanyl-losartan

Description

N2-Losartanyl-losartan is a dimeric impurity associated with the synthesis and degradation of losartan, an angiotensin II receptor antagonist used to treat hypertension.

- Chemical Profile:

- Potassium salt: C₄₄H₄₃Cl₂N₁₂O·K

- Free acid: C₄₄H₄₄Cl₂N₁₂O .

- Molecular Weight: 865.90 (potassium salt) / 827.81 (free acid) .

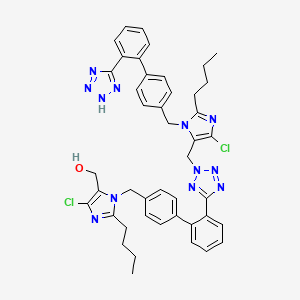

- Structure: Comprises two losartan-like moieties linked via triazole groups, forming a dimeric structure. The potassium salt form includes a charged triazole-nitrogen coordinated with K⁺ .

- Role: Used as an analytical reference standard to monitor impurities in losartan formulations .

Properties

IUPAC Name |

[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQJXYHBTJOQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230971-72-9 | |

| Record name | N2-Losartanyl-losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-LOSARTANYL-LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWB3Q0MU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of N2-Losartanyl-losartan involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . Industrial production methods often involve the use of phase transfer catalysts and bases to facilitate the reactions and improve yields .

Chemical Reactions Analysis

N2-Losartanyl-losartan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, triethylamine hydrochloride, and sodium borohydride . The major products formed from these reactions include aldehyde tetrazole and losartan itself. The compound’s reactivity is influenced by the presence of functional groups such as the tetrazole and imidazole rings .

Scientific Research Applications

Quality Control in Pharmaceutical Formulations

N2-Losartanyl-losartan is crucial in ensuring the quality and safety of losartan formulations. As an impurity, its levels must be monitored during the manufacturing process to comply with regulatory standards. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. For instance:

- Regulatory Compliance : Regulatory bodies require that impurities like this compound do not exceed acceptable limits in drug products to ensure patient safety and therapeutic effectiveness.

- Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to quantify this compound in losartan formulations, ensuring that production meets stringent quality standards.

Pharmacological Research and Interactions

Research on this compound extends beyond quality control to its potential biological effects when co-administered with losartan. Understanding these interactions is essential for optimizing therapeutic outcomes:

- Metabolic Pathways : Studies indicate that this compound may influence the metabolism of losartan through interactions with cytochrome P450 enzymes. This could alter the pharmacokinetics of losartan, necessitating dosage adjustments to avoid adverse effects.

- Safety Profiles : Investigating how impurities like this compound affect drug metabolism helps establish comprehensive safety profiles for losartan, especially in populations with varying metabolic capacities.

Implications for Drug Development

The presence of this compound in the synthesis pathway of losartan highlights its relevance in drug development processes:

- Reference Standards : this compound serves as a reference standard for developing new antihypertensive agents, facilitating research into novel compounds that may offer improved efficacy or reduced side effects compared to existing medications.

- Synthetic Pathways : Understanding the synthesis of this compound can provide insights into developing alternative synthetic routes for losartan or related compounds, potentially leading to more efficient manufacturing processes.

Case Studies and Research Findings

Several studies have investigated the implications of losartan and its impurities in clinical settings:

- A study demonstrated that losartan effectively reduces proteinuria in patients with chronic kidney disease, suggesting that monitoring impurities like this compound is critical for maintaining therapeutic efficacy .

- Another case highlighted the adverse effects associated with losartan use, including angioedema, underscoring the importance of understanding all components involved in its formulation .

Mechanism of Action

The mechanism of action of N2-Losartanyl-losartan is similar to that of losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, thereby reducing blood pressure . The compound’s affinity for the AT1 receptor is significantly higher than for the AT2 receptor .

Comparison with Similar Compounds

Structural and Functional Differences

N2-Losartanyl-losartan is distinguished from other losartan-related impurities by its dimeric configuration and unique functional groups. Below is a comparative analysis with key analogs:

Table 1: Comparative Data of this compound and Related Compounds

Key Findings from Research

Synthetic Byproducts :

- This compound forms during losartan synthesis via unintended dimerization, likely through triazole cross-linking .

- In contrast, Losartan Related Compound A is an intermediate with a single imidazole-aldehyde group, indicating incomplete synthesis .

Analytical Relevance :

- This compound’s large size (MW >800) complicates chromatographic separation compared to smaller impurities like Losartan Impurity 26 (MW 217.65) .

- The potassium salt form exhibits distinct solubility and ionization properties, critical for HPLC and mass spectrometry detection .

Stability and Degradation: Dimeric impurities like this compound are more resistant to hydrolysis than monomeric analogs (e.g., Losartan EP Impurity C) due to steric hindrance from the triazole bridge .

Biological Activity

N2-Losartanyl-losartan is a compound derived from losartan, an angiotensin II receptor blocker (ARB) widely used for treating hypertension and related cardiovascular conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.

Overview of Losartan and Its Metabolites

Losartan is primarily metabolized in the liver to form two significant metabolites: E-3174 and E-3179. E-3174 is the active metabolite that exhibits a potency 10 to 40 times greater than losartan itself, primarily acting as a selective antagonist of the angiotensin II type 1 (AT1) receptor. In contrast, E-3179 has been shown to have PPARγ agonistic activity, contributing to anti-inflammatory effects and other metabolic benefits .

Pharmacokinetics:

- Bioavailability: Approximately 33% after oral administration.

- Metabolism: Primarily via cytochrome P450 enzymes (CYP2C9, CYP3A4).

- Half-life: Losartan ~2 hours; E-3174 ~6-9 hours .

This compound operates through several mechanisms:

- AT1 Receptor Antagonism: By blocking the binding of angiotensin II to AT1 receptors in vascular smooth muscle and adrenal glands, it induces vasodilation and reduces blood pressure .

- PPARγ Activation: The E-3179 metabolite enhances insulin sensitivity and exerts anti-inflammatory effects through PPARγ activation, which may improve metabolic parameters in hypertensive patients .

- Nitric Oxide Release: Enhanced nitric oxide production contributes to vasodilation and improved endothelial function .

Case Studies

-

Hypertension Management:

A study involving hypertensive patients demonstrated that losartan significantly reduced systolic and diastolic blood pressure within one week, with maximal effects observed at 3-6 weeks post-treatment . The introduction of this compound could potentially enhance these effects due to its improved receptor affinity. -

Metabolic Benefits:

Research indicates that losartan treatment correlates with improved physical function in older adults, attributed to its effects on mitochondrial health markers and lower levels of oxidative stress . The role of this compound in enhancing these outcomes warrants further investigation.

Data Table: Comparative Biological Activity

| Compound | Mechanism of Action | Potency (vs. Losartan) | Clinical Use |

|---|---|---|---|

| Losartan | AT1 receptor antagonist | Reference | Hypertension, diabetic nephropathy |

| E-3174 | Active metabolite, AT1 antagonist | 10-40 times | Hypertension |

| E-3179 | PPARγ agonist | Not applicable | Anti-inflammatory |

| This compound | Potential dual action (AT1 + PPARγ) | TBD | TBD |

Future Directions in Research

Further research is essential to elucidate the full biological activity of this compound. Key areas for exploration include:

- Comparative Efficacy Studies: Direct comparisons between this compound and existing treatments.

- Long-term Outcomes: Studies examining the long-term cardiovascular and metabolic effects.

- Mechanistic Studies: Investigating the molecular pathways influenced by this compound.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying N2-Losartanyl-losartan in pharmaceutical formulations?

Methodological Answer:

this compound (CAS 230971-72-9, C₄₄H₄₄Cl₂N₁₂O) is typically identified and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) paired with mass spectrometry (LC-MS/MS) . Key steps include:

- Column Selection : Use a C18 column with a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities from the parent drug .

- Detection Parameters : Optimize MS/MS transitions for this compound (e.g., m/z 867.3 → 437.1 for quantification) to enhance specificity .

- Validation : Follow ICH Q2(R1) guidelines for linearity (1–120% of target concentration), precision (%RSD <2%), and accuracy (recovery 98–102%) .

Basic: How can structural elucidation of this compound be performed to distinguish it from related impurities (e.g., N1-Losartanyl-losartan)?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C NMR spectra to differentiate positional isomers. For example, this compound exhibits distinct proton shifts in the imidazole ring (δ 7.8–8.2 ppm) versus N1 derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₄₄H₄₄Cl₂N₁₂O) with a mass accuracy <5 ppm. Isotopic pattern analysis (Cl₂) further validates the structure .

- Fragmentation Studies : Use collision-induced dissociation (CID) in MS/MS to identify unique fragment ions (e.g., m/z 295.1 for the losartan core) .

Advanced: How do experimental conditions influence the formation kinetics of this compound during Losartan synthesis?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates. Formation of this compound is pH-dependent, peaking at pH 6.5–7.0 due to nucleophilic attack on the tetrazole ring .

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants (k) under varying temperatures (e.g., Arrhenius plot for activation energy calculation). Contradictions in reported k values may arise from solvent polarity or catalyst residues .

- Control Strategies : Optimize reaction time (<48 hours) and use scavengers (e.g., activated carbon) to suppress impurity formation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Harmonization : Normalize bioactivity metrics (e.g., IC₅₀ values) using PubChem’s standardized assay protocols .

- Source Evaluation : Assess study validity via criteria:

- Peer-reviewed methodology .

- Reproducibility of assays (e.g., angiotensin II receptor binding) .

3. Statistical Reconciliation : Apply mixed-effects models to account for variability in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP concentration) .

Advanced: What computational strategies are effective for predicting the metabolic pathways of this compound?

Methodological Answer:

- In-Silico Tools : Use MetaSite or GLORYx to predict Phase I/II metabolism. For example, CYP2C9-mediated hydroxylation at the biphenyl moiety is a major pathway .

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify reactive sites (e.g., Fe-O bonding distances <2.1 Å indicate catalytic activity) .

- Validation : Compare predictions with in vitro microsomal studies (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Basic: What are the best practices for synthesizing this compound as a reference standard?

Methodological Answer:

- Stepwise Synthesis :

- Purification : Use preparative HPLC with a phenyl-hexyl column and freeze-drying for isolation .

- Characterization : Include elemental analysis (C, H, N within ±0.4% of theoretical) and chiral purity verification (HPLC with amylose-based column) .

Advanced: How can researchers design studies to investigate the long-term stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (e.g., oxidation at the tetrazole ring) .

- Stability-Indicating Methods : Develop a stability-specific LC-MS method with peak purity index >990 .

- Kinetic Modeling : Use the Eyring equation to extrapolate shelf-life from accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.